molecular formula C9H12BNO3 B11902562 Boronic acid, [(S)-(acetylamino)phenylmethyl]- CAS No. 641620-70-4

Boronic acid, [(S)-(acetylamino)phenylmethyl]-

Cat. No.: B11902562
CAS No.: 641620-70-4
M. Wt: 193.01 g/mol
InChI Key: CBPMAOVTKCPZDT-SECBINFHSA-N
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Description

(S)-(Acetamido(phenyl)methyl)boronic acid is an organoboron compound with the molecular formula C9H12BNO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Acetamido(phenyl)methyl)boronic acid typically involves the reaction of (S)-phenylglycinol with boronic acid derivatives. One common method includes the use of (S)-phenylglycinol and trimethyl borate under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at a controlled temperature to ensure the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of (S)-(Acetamido(phenyl)methyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-(Acetamido(phenyl)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(Acetamido(phenyl)methyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

    Biology: The compound is studied for its potential as a protease inhibitor, which could have implications in drug development.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-(Acetamido(phenyl)methyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(Acetamido(phenyl)methyl)boronic acid is unique due to its chiral nature and the presence of both an acetamido group and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in the synthesis of complex molecules .

Properties

CAS No.

641620-70-4

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[(S)-acetamido(phenyl)methyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9,13-14H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

CBPMAOVTKCPZDT-SECBINFHSA-N

Isomeric SMILES

B([C@@H](C1=CC=CC=C1)NC(=O)C)(O)O

Canonical SMILES

B(C(C1=CC=CC=C1)NC(=O)C)(O)O

Origin of Product

United States

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